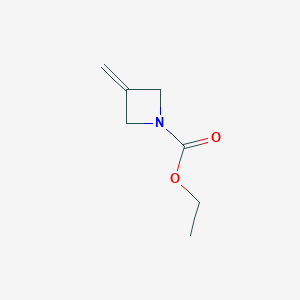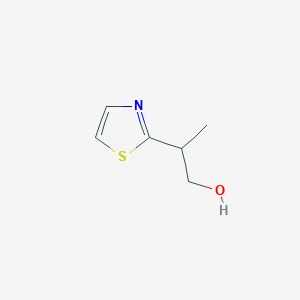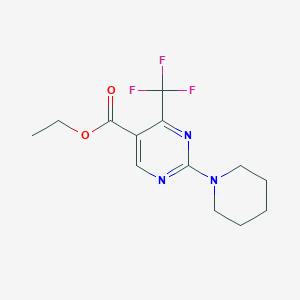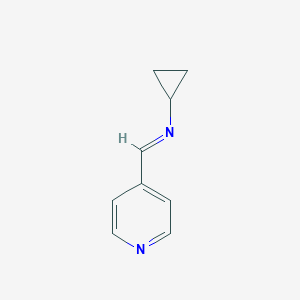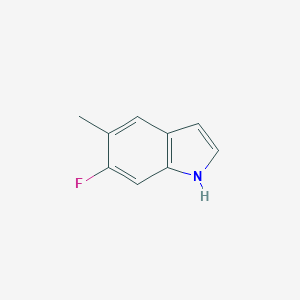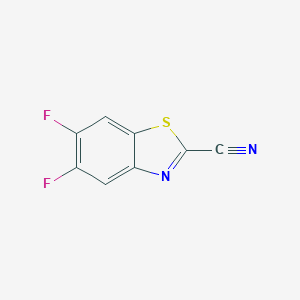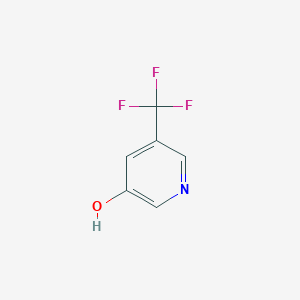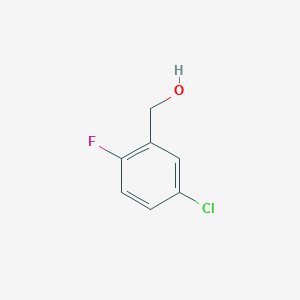
5-クロロ-2-フルオロベンジルアルコール
概要
説明
5-Chloro-2-fluorobenzyl alcohol, also known as (5-chloro-2-fluorophenyl)methanol, is an organic compound with the molecular formula C7H6ClFO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in scientific research .
科学的研究の応用
5-Chloro-2-fluorobenzyl alcohol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
作用機序
Mode of Action
Benzyl alcohols, in general, are known to undergo reactions such as conversion into alkyl halides . This involves a substitution reaction where the alcohol reacts with a hydrogen halide, producing an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl .
Biochemical Pathways
It’s known that benzyl alcohols can participate in various biochemical reactions, including oxidation and reduction, esterification, and more . These reactions can influence various biochemical pathways and have downstream effects on cellular processes.
Pharmacokinetics
Like other benzyl alcohols, it’s likely to be absorbed in the body, distributed to various tissues, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Benzyl alcohols can cause various physiological effects, such as skin and eye irritation, and respiratory irritation .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-fluorobenzyl alcohol can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it’s recommended to be stored at room temperature . Furthermore, the compound’s action and efficacy can be influenced by the physiological environment, such as pH, presence of other substances, and more .
生化学分析
Biochemical Properties
It is known that benzylic alcohols, such as 5-Chloro-2-fluorobenzyl alcohol, can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known that the compound can cause skin and eye irritation, and respiratory system toxicity .
Molecular Mechanism
It is known that secondary and tertiary benzylic alcohols typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
準備方法
Synthetic Routes and Reaction Conditions
5-Chloro-2-fluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 5-chloro-2-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 5-chloro-2-fluorobenzyl alcohol may involve catalytic hydrogenation of 5-chloro-2-fluorobenzaldehyde using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
5-Chloro-2-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-chloro-2-fluorobenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to 5-chloro-2-fluorobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: 5-Chloro-2-fluorobenzaldehyde.
Reduction: 5-Chloro-2-fluorobenzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
5-Chlorobenzyl alcohol: Lacks the fluorine substituent, resulting in different chemical and biological properties.
2-Fluorobenzyl alcohol: Lacks the chlorine substituent, affecting its reactivity and applications.
Benzyl alcohol: The parent compound without any halogen substitutions, used widely in various industries.
Uniqueness
5-Chloro-2-fluorobenzyl alcohol is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This dual substitution enhances its reactivity and allows for selective chemical transformations, making it a valuable compound in synthetic chemistry and research .
特性
IUPAC Name |
(5-chloro-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHWNKHWLSRSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378594 | |
| Record name | 5-Chloro-2-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188723-58-2 | |
| Record name | 5-Chloro-2-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 188723-58-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

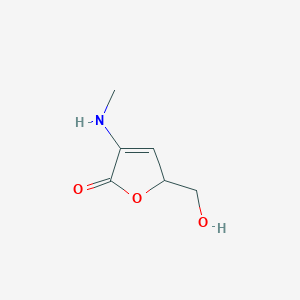
![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)
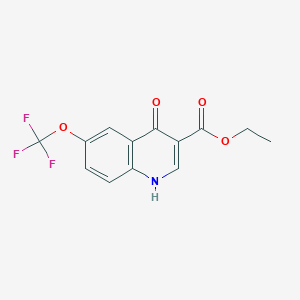

![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)
